

Spectroscopic Profile of Gelomulide B: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Gelomulide B**, a complex diterpenoid isolated from Suregada multiflora. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed repository of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Chemical Structure

Gelomulide B is an ent-abietane diterpenoid with the chemical formula C₂₂H₂₈O₆. Its complex polycyclic structure has been elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The structural characterization of **Gelomulide B** relies on a combination of one- and twodimensional NMR spectroscopy, along with mass spectrometry. The detailed data are presented below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **Gelomulide B** were acquired in CDCl₃ solution. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).



Position	¹³ C (δ)	¹H (δ, multiplicity, J in Hz)	
1	38.9 (t)	1.65 (m), 1.75 (m)	
2	18.5 (t)	1.50 (m), 1.60 (m)	
3	41.8 (d)	1.90 (m)	
4	33.4 (s)	-	
5	55.4 (d)	1.45 (m)	
6	20.0 (t)	1.80 (m), 1.95 (m)	
7	34.5 (t)	2.05 (m), 2.15 (m)	
8	83.4 (s)	-	
9	59.8 (d)	2.60 (d, 5.0)	
10	37.2 (s)	-	
11	126.8 (d)	5.95 (d, 5.0)	
12	139.8 (s)	-	
13	74.2 (s)	-	
14	85.2 (d)	4.70 (s)	
15	28.2 (q)	1.30 (s)	
16	22.5 (q)	1.25 (s)	
17	17.8 (q)	1.10 (s)	
18	33.6 (q)	1.15 (s)	
19	21.8 (q)	1.05 (s)	
20	14.9 (q)	0.95 (s)	
OAc	170.1 (s)	-	
OAc	21.2 (q)	2.00 (s)	



Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the exact mass of **Gelomulide B**, confirming its molecular formula.

Technique	lon	m/z [M+H]+	Molecular Formula
HR-FABMS	[M+H] ⁺	389.1964	C22H29O6

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard, validated analytical techniques.

NMR Spectroscopy

NMR spectra were recorded on a Bruker AM-400 spectrometer operating at 400 MHz for 1 H and 100 MHz for 1 C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δ H 7.26 and δ C 77.0). Standard pulse sequences were utilized for 2D NMR experiments (COSY, HSQC, HMBC).

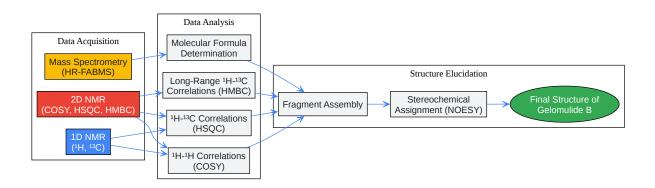
Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-700 instrument. The sample was mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms.

Data Interpretation Workflow

The structural elucidation of **Gelomulide B** is a systematic process involving the integration of various spectroscopic data. The following diagram illustrates the typical workflow.





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